The biosynthesis of undecylprodigiosin involves several key enzymatic steps mediated by polyketide synthases. The gene cluster responsible for its synthesis includes type I, type II, and type III polyketide synthase genes. These enzymes facilitate the assembly of the compound from simple precursors through a series of condensation reactions .
Undecylprodigiosin has a complex molecular structure that can be represented as follows:
The structure features a long undecyl chain attached to the prodiginine core, which is responsible for its red color and biological activities. The compound's detailed structural analysis can be performed using NMR spectroscopy and mass spectrometry, revealing specific functional groups and stereochemistry .
Undecylprodigiosin undergoes several chemical reactions that are crucial for its biological activity:
The mechanism of action of undecylprodigiosin involves:
Undecylprodigiosin has several scientific applications:
Undecylprodigiosin (C₂₅H₃₅N₃O) is a tripyrrolic alkaloid belonging to the prodiginine family of natural products. Its molecular structure consists of three pyrrole rings (A, B, and C) with a methoxy group (-OCH₃) attached to ring C and an undecyl chain (-C₁₁H₂₃) extending from ring A. This linear 11-carbon alkyl chain significantly influences the compound's hydrophobicity and biological interactions compared to shorter-chain prodiginines [1] [4]. A critical structural feature is the presence of conjugated double bonds between pyrrole rings B and C, creating a planar, extended π-system responsible for its intense red coloration. This conjugated system exhibits E/Z isomerism (stereoisomerism) around the methine bridges connecting the pyrrole units, specifically at the C5=C6 bond (between rings A and B) and the C15=C16 bond (between rings B and C). The thermodynamically more stable E-configuration predominates in the naturally occurring molecule, but Z-isomers can form under specific conditions, potentially influencing bioactivity [6] [8].
The molecular conformation allows for intramolecular hydrogen bonding, such as between the N-H group of ring A and the oxygen atom of the methoxy group on ring C, contributing to structural rigidity. X-ray crystallographic studies of related prodiginines suggest that the undecyl chain adopts an extended conformation, facilitating interactions with lipid bilayers [4].
Table 1: Key Structural Features of Undecylprodigiosin
Feature | Description | Biological Significance |
---|---|---|
Tripyrrole Core | Three linked pyrrole rings (A, B, C) with conjugated double bonds | Chromophore (red color); Metal chelation capability |
Methoxy Group | -OCH₃ attached to Ring C | Influences electronic properties & H-bonding |
Undecyl Chain | -C₁₁H₂₃ alkyl chain attached to Ring A | Enhances lipophilicity; Membrane interaction |
Methine Bridges | =CH- links between rings (A-B and B-C) | Site of E/Z isomerism |
Pyrrolic N-H | N-H groups on Ring A and Ring B | H-bond donors; Potential site for deprotonation |
UV-Visible Spectroscopy: Undecylprodigiosin exhibits a characteristic deep red color due to intense absorption in the visible region. Its UV-Vis spectrum in methanol typically shows a maximum absorbance (λₘₐₓ) at 535 ± 2 nm. This peak arises from π→π* transitions within the conjugated tripyrrole system. Minor shoulders or peaks around 500 nm and 380 nm are often observed and attributed to vibrational fine structure or n→π* transitions. The molar extinction coefficient (ε) at 535 nm is exceptionally high, approximately 100,000 L·mol⁻¹·cm⁻¹, confirming the strong chromophoric nature of the molecule [2] [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC) unequivocally confirms the structure and regiochemistry of undecylprodigiosin. Key ¹H NMR signals (500 MHz, CDCl₃) include:
¹³C NMR (125 MHz, CDCl₃) highlights: Carbonyl carbon δ 160.8 ppm; Methine carbons δ 139.2 (C-15), 128.5 (C-5); Methoxy carbon δ 56.8 ppm; Undecyl terminal methyl δ 14.1 ppm, methylenes δ 22.7-31.9 ppm. HMBC correlations, particularly between the methoxy protons and the carbonyl carbon, and between the methylene protons of the undecyl chain and C-3 of ring A, are crucial for structural assignment [2] [10].
Mass Spectrometry (MS): Mass spectral analysis provides confirmation of molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) typically yields an [M+H]⁺ ion at m/z 394.2825 (calculated for C₂₅H₃₆N₃O⁺: 394.2852), confirming the molecular formula C₂₅H₃₅N₃O. Major fragments in electrospray ionization (ESI) or electron impact (EI) spectra arise from:
Table 2: Key Spectroscopic Signatures of Undecylprodigiosin
Technique | Key Signals/Parameters | Interpretation |
---|---|---|
UV-Vis (MeOH) | λₘₐₓ = 535 nm (ε ≈ 100,000 L·mol⁻¹·cm⁻¹); Shoulders ~500 nm, ~380 nm | Conjugated tripyrrole chromophore; Characteristic red pigment |
¹H NMR (CDCl₃) | δ 12.85 (s, NH), 11.90 (s, NH), 7.38 (d, H-15), 6.65 (d, H-5), 3.96 (s, OCH₃), 2.58 (t, -CH₂-Pyr), 0.88 (t, CH₃) | E-configuration; Pyrrolic NH; Methoxy; Undecyl chain presence |
¹³C NMR (CDCl₃) | δ 160.8 (C=O), 139.2, 128.5 (methines), 134-110 (pyrrole C), 56.8 (OCH₃), 31.9-14.1 (alkyl chain) | Carbon types; Carbonyl; Methoxy; Alkyl chain assignment |
HRMS (ESI+) | [M+H]⁺ m/z 394.2825 | Molecular formula confirmation (C₂₅H₃₅N₃O) |
Undecylprodigiosin exhibits moderate stability under ambient conditions but is sensitive to several environmental factors:
Light Sensitivity: The conjugated system renders undecylprodigiosin highly susceptible to photodegradation. Exposure to ultraviolet (UV) and intense visible light, particularly in the presence of oxygen, leads to bleaching via oxidative cleavage of the methine bridges and pyrrole rings. This process generates smaller, colorless fragments such as pyrrole carboxylic acids and aldehydes. Photodegradation follows first-order kinetics and is significantly accelerated in solution compared to the solid state [4] [8].
Thermal Stability: In the solid state, undecylprodigiosin is relatively stable up to approximately 80°C. Above this temperature, decomposition occurs, characterized by a loss of color. In solution, degradation is observed at lower temperatures (above 50-60°C), involving thermal cyclization, oxidation, or polymerization reactions. Differential scanning calorimetry (DSC) typically shows an endothermic melting peak around 148-150°C followed by exothermic decomposition [4].
pH Sensitivity: Undecylprodigiosin is stable under mildly acidic to neutral conditions (pH 4-7). However, it undergoes rapid degradation under strongly acidic (pH < 3) and alkaline (pH > 8) conditions. Acidification (pH < 3) often leads to protonation of the pyrrolic nitrogen atoms, causing a bathochromic shift (red-shift) in the UV-Vis spectrum (λₘₐₓ shifts to ~560 nm) and potentially precipitation. Under strong alkaline conditions, the molecule undergoes hydrolysis, particularly of the methoxy group and potentially the conjugated system, leading to loss of chromophore and formation of water-soluble fragments [6] [8].
Oxidative Susceptibility: The electron-rich pyrrole rings make undecylprodigiosin prone to oxidation by reactive oxygen species (ROS) and strong oxidizing agents. Oxidation primarily targets the methine bridges, leading to cleavage and formation of formyl bipyrroles (e.g., 4-methoxy-2,2'-bipyrrole-5-carbaldehyde, MBC) and other oxidized pyrrole derivatives. This susceptibility has implications for its biological activity, as oxidative stress can be induced in target cells. Enzymes like Rieske oxygenases (e.g., RedG in Streptomyces coelicolor) specifically catalyze the oxidative carbocyclization of undecylprodigiosin to form streptorubin B, a related natural product with a 10-membered carbocycle [3] [6].
Solvent Effects: Stability varies considerably with solvent polarity. It is most stable in moderately non-polar organic solvents (dichloromethane, chloroform, ethyl acetate) and less stable in highly polar protic solvents (water, methanol, ethanol) or highly non-polar solvents (hexane). In aqueous solutions, aggregation occurs, reducing bioavailability and accelerating degradation. The presence of metal ions (Fe³⁺, Cu²⁺) can also catalyze decomposition through Fenton-like reactions or complex formation [4] [8].
Undecylprodigiosin is a prominent member of the prodiginine family, sharing the core tripyrrole structure but distinguished by specific substituents that confer unique properties compared to its analogs:
Structural Comparisons:
Physicochemical Property Differences:The structural variations significantly impact physicochemical properties:
Bioactivity Profiles:While all prodiginines share core biological activities (antibacterial, anticancer, immunosuppressive), structural differences modulate potency, selectivity, and mechanisms:
Table 3: Comparative Analysis of Key Prodigiosin Family Members
Compound | Producer Organisms | Molecular Formula | Key Structural Features | Distinct Bioactivities/Properties |
---|---|---|---|---|
Prodigiosin (PG) | Serratia marcescens, some Vibrio | C₂₀H₂₅N₃O | Branched C₉ alkyl chain (methylhexylpentyl); No methoxy | Strong vs. Gram+ bacteria; DNA damage; Common food colorant probe |
Undecylprodigiosin (UP) | Streptomyces coelicolor, S. longisporus ruber, Marine Streptomyces spp. | C₂₅H₃₅N₃O | Linear C₁₁ alkyl chain; Methoxy on Ring C | Anti-melanogenic; Ribosome binding; Non-MDR1/BCRP substrate |
Metacycloprodigiosin (MP) | Streptomyces sp. MBK6 (induced) | C₂₅H₃₅N₃O | 12-membered carbocycle from alkyl chain cyclization | Enhanced stability; Potential anticancer isomer |
Streptorubin B (SB) | Streptomyces coelicolor | C₂₅H₃₅N₃O | 10-membered carbocycle from alkyl chain cyclization | Unique conformation; Hsp90 interaction |
Butylcycloheptylprodigiosin (BCHP) | Marine bacteria | C₂₈H₃₉N₃O | Cycloheptyl ring linked via butyl to Ring A | Photosensitizer candidate; Non-MDR1/BCRP substrate |
Biosynthetic Relationships: Undecylprodigiosin occupies a central biosynthetic position. Its linear structure is assembled from two precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (2-UP), condensed by the enzyme RedH. UP serves as the direct precursor for cyclized derivatives: Rieske oxygenase RedG catalyzes its regio- and stereoselective oxidative cyclization to form streptorubin B (10-membered ring), while McpG catalyzes cyclization to metacycloprodigiosin (12-membered ring). Prodigiosin biosynthesis in Serratia follows a distinct but parallel pathway utilizing different precursors (MBC and 2-methyl-3-n-amylpyrrole, MAP) and enzymes [1] [3] [6].
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